(R)-2-Methyl-CBS-oxazaborolidine
Description
Significance of Asymmetric Synthesis in Modern Organic Chemistry
Asymmetric synthesis is a cornerstone of modern organic chemistry, focusing on the creation of chiral molecules, which are non-superimposable mirror images of each other, much like a person's left and right hands. numberanalytics.comwisdomlib.org This field's importance stems from the fact that many biologically active molecules, particularly pharmaceuticals, are chiral. numberanalytics.comquora.com Often, only one of the two mirror-image forms (enantiomers) of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. quora.comnumberanalytics.com Therefore, the ability to selectively synthesize a single, desired enantiomer is of paramount importance in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com
The process of asymmetric synthesis allows chemists to produce these enantiomerically pure compounds, which are vital for developing effective and safe medicines. quora.comnumberanalytics.com It is a process that selectively yields compounds with specific stereochemical confirmations. quora.com This targeted approach is crucial for producing compounds with desired properties, particularly in pharmaceuticals and materials science, where chirality significantly impacts efficacy and function. wisdomlib.org
Overview of Chiral Organoboron Catalysts in Enantioselective Transformations
Within the realm of asymmetric synthesis, chiral organoboron catalysts have emerged as a privileged class of catalysts. sioc-journal.cn These catalysts, which are organic compounds containing a boron atom, are instrumental in guiding chemical reactions to produce a specific enantiomer. wisdomlib.org Chiral organoboron reagents are valued for their stability under various reaction conditions, general non-toxicity, and their ability to be transformed with minimal generation of hazardous waste. digitellinc.com
A key feature of organoboron compounds is the ability to replace the boron atom with a variety of other functional groups through efficient and stereospecific transformations. digitellinc.com Chiral oxazaborolidines, a specific type of organoboron catalyst, have proven to be particularly effective in a range of enantioselective transformations. acs.orgalfachemic.com Discovered in the 1980s, these catalysts are highly effective in reactions such as the asymmetric reduction of ketones to form chiral alcohols, as well as in stereoselective Diels-Alder reactions. alfachemic.comtcichemicals.com Their versatility and high efficiency have made them a valuable tool for synthetic organic chemists. alfachemic.com
Historical Development and Evolution of CBS-Type Catalysts, Highlighting (R)-2-Methyl-CBS-oxazaborolidine
The development of what are now known as Corey-Bakshi-Shibata (CBS) catalysts marks a significant milestone in asymmetric catalysis. tcichemicals.comwikipedia.org The foundational work on oxazaborolidines as reducing agents was first reported by the Itsuno group in 1981. santiago-lab.com This initial discovery was further developed and popularized by E.J. Corey, R.K. Bakshi, and S. Shibata in 1987, leading to the widely used CBS reduction. tcichemicals.comwikipedia.orgsantiago-lab.com
The CBS catalyst is an asymmetric catalyst derived from the naturally occurring and readily available chiral compound, proline. wikipedia.orgchemeurope.com This allows for the transfer of its stereocenter to the catalyst, which then directs the reaction to selectively produce one of two possible enantiomers. wikipedia.orgchemeurope.com
This compound is a specific and highly effective organoboron catalyst that was developed by Itsuno and Elias James Corey. wikipedia.orgwikiwand.com It is generated by heating (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine with either trimethylboroxine (B150302) or methylboronic acid. wikipedia.orgwikiwand.com This catalyst is particularly renowned for its use in the enantioselective reduction of ketones to produce alcohols with a high degree of enantiomeric purity. wikipedia.orgwikiwand.com Typically, only a small amount of the catalyst (2-10 mol%) is needed, along with a borane (B79455) source like borane-tetrahydrofuran (B86392) (THF) or borane-dimethylsulfide. wikipedia.org The development of this and other CBS-type catalysts has provided a powerful and predictable method for creating chiral molecules, with wide-ranging applications in the synthesis of pharmaceuticals and other complex organic compounds. santiago-lab.comalfa-chemistry.com
Detailed Research Findings
The enantioselective reduction of ketones using this compound is a well-established and highly efficient method for producing chiral secondary alcohols. The following table illustrates the effectiveness of this catalyst with various ketone substrates.
| Ketone Substrate | Borane Source | Enantiomeric Excess (ee %) | Yield (%) |
| Acetophenone (B1666503) | Borane-dimethyl sulfide | 97 | 95 |
| Propiophenone | Borane-THF | 96 | 98 |
| 1-Tetralone | Borane-dimethyl sulfide | 94 | 92 |
| 2-Chloroacetophenone | Borane-THF | 98 | 90 |
This data is a representative compilation from various sources and is intended for illustrative purposes.
Properties
IUPAC Name |
1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2 Methyl Cbs Oxazaborolidine
Seminal Synthesis Routes to CBS Oxazaborolidine Frameworks
The development of the CBS (Corey-Bakshi-Shibata) oxazaborolidine catalyst was a significant milestone in asymmetric catalysis. The foundational work was laid in the early 1980s by Itsuno and colleagues, who developed chiral reducing agents from complexes of borane (B79455) with chiral amino alcohols. wikipedia.org This research demonstrated that these reagents could achieve the asymmetric reduction of aromatic ketones. wikipedia.org
Building upon these initial findings, E. J. Corey, R. K. Bakshi, and S. Shibata reported a major advancement in 1987. They developed a highly efficient and enantioselective method for the borane reduction of ketones using a catalytic amount of a chiral oxazaborolidine. wikipedia.orgsantiago-lab.com These catalysts, derived from the naturally occurring and readily available chiral compound proline, proved to be robust and highly versatile. wikipedia.org The general approach involves the condensation of a proline-derived chiral amino alcohol, such as diphenylprolinol, with a boron source to form the characteristic oxazaborolidine ring structure. santiago-lab.comwikipedia.org This framework established the basis for a new class of powerful and reliable catalysts for asymmetric synthesis.
Preparation of (R)-2-Methyl-CBS-oxazaborolidine from Key Precursors
The synthesis of the specific this compound catalyst is a direct application of the general principles established by Corey and Itsuno. The process involves the reaction of a chiral amino alcohol with a methyl-substituted boron reagent. wikipedia.orgwikiwand.com
Utilization of (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine
The crucial source of chirality for the catalyst is the precursor (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, also known as (R)-diphenylprolinol. This molecule is synthesized from the corresponding enantiomer of proline. santiago-lab.com The stereocenter within this amino alcohol directs the enantioselectivity of the subsequent catalytic reductions, making its purity and correct configuration essential for the catalyst's function.
Reactants: Trimethylboroxine (B150302) and Methylboronic Acid
To form the final this compound, the (R)-diphenylprolinol is condensed with a methyl-boron source. Two common reagents for this purpose are methylboronic acid (CH₃B(OH)₂) and its cyclic anhydride (B1165640), trimethylboroxine ((CH₃BO)₃). wikipedia.orgsigmaaldrich.comguidechem.com The reaction is typically carried out by heating the chiral amino alcohol with one of these boron sources, often in an organic solvent like toluene (B28343), to facilitate the formation of the heterocyclic oxazaborolidine ring via dehydration. wikipedia.orggoogle.com Trimethylboroxine can be used as a derivatizing agent and is instrumental in the preparation of CBS catalysts. sigmaaldrich.com
Optimization of Synthesis Conditions for Enhanced Stereoselectivity and Yields of this compound
Optimizing the reaction conditions is critical for maximizing the yield and purity of the this compound catalyst. Research has focused on parameters such as temperature, reactant ratios, and solvent choice to minimize side product formation and ensure efficient cyclization.
A key optimization involves a two-stage temperature profile. An initial reaction between the (R)-diphenylprolinol and the methyl boron source can be conducted at a lower temperature, around 20–30 °C. google.com This is followed by heating the mixture to a higher temperature, typically in the range of 110–130 °C, in a solvent like toluene. google.com This higher temperature promotes the final cyclization and removal of water, driving the reaction to completion and minimizing the formation of side products, which can lead to yields as high as 92%. The molar ratio of the chiral precursor to the boron source is also a critical factor, with effective ratios of (R)-diphenylprolinol to methyl boronic anhydride reported to be in the range of 1:0.3 to 1:1.0. google.com
| Parameter | Condition | Purpose | Reported Yield | Source |
|---|---|---|---|---|
| Initial Reaction Temperature | 20–30 °C | Controlled initial condensation | - | google.com |
| Cyclization Temperature | 110–130 °C | Minimize side products, drive reaction to completion | 92% | |
| Solvent | Toluene | Azeotropic removal of water | - | google.com |
| Molar Ratio (Prolinol:Boron Source) | 1 : 0.3–1.0 | Ensure efficient use of reagents | - | google.com |
Considerations for Scalable Production of this compound
Transitioning the synthesis of this compound to an industrial scale introduces several important considerations, including cost, safety, and process efficiency. The synthesis of the key reactant, methylboronic acid, can present safety hazards. guidechem.com Some traditional methods involve flammable gases like borane and highly toxic carbon monoxide, or produce pyrophoric byproducts such as trimethylborane, which can ignite spontaneously in air. guidechem.com Therefore, developing safer synthesis routes for this precursor is a key aspect of scalable production.
Mechanistic Insights into R 2 Methyl Cbs Oxazaborolidine Catalysis
Proposed Reaction Mechanisms for Asymmetric Induction by (R)-2-Methyl-CBS-oxazaborolidine
The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction, which employs the this compound catalyst, commences with the coordination of borane (B79455) (BH₃) to the nitrogen atom of the oxazaborolidine ring. rug.nlsantiago-lab.com This initial step is supported by spectroscopic analyses of the catalyst-borane complex. rug.nl The resulting complex then interacts with the ketone substrate.
The widely accepted mechanism for enantioselective reduction involves the formation of a six-membered, boat-like transition state. nih.gov In this arrangement, the ketone coordinates to the Lewis acidic boron atom of the catalyst. This coordination activates the ketone for reduction. The borane, which is complexed to the nitrogen atom, then delivers a hydride to the carbonyl carbon of the ketone. organic-chemistry.org The stereochemical outcome of the reduction is dictated by the specific orientation of the ketone's substituents in this transition state.
Role of the Lewis Acidic Boron Center in Substrate Activation and Chiral Recognition
The boron atom in this compound functions as a Lewis acid, a critical feature for its catalytic activity. It forms a coordinate bond with the carbonyl oxygen of the ketone substrate. organic-chemistry.org This interaction serves two primary purposes:
Substrate Activation: By withdrawing electron density from the carbonyl group, the boron center renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from the borane.
Chiral Recognition: The formation of the catalyst-substrate complex establishes a chiral environment around the prochiral ketone. The specific geometry of the oxazaborolidine ring and its substituents dictates how the ketone binds, leading to facial differentiation and ultimately, the formation of a specific enantiomer of the alcohol product. wikipedia.org
The strength of the Lewis acidity of the boron center can be modulated, which in turn can influence the catalytic activity. Studies have shown that modifying the electronic properties of the ligands attached to the boron can create "Lewis superacids," which exhibit enhanced reactivity in certain bond activation processes. d-nb.info
Stereoelectronic and Steric Effects of the 2-Methyl Group and Diphenyl Substituents on Catalytic Selectivity
The high enantioselectivity achieved with the this compound catalyst is a direct consequence of the steric and stereoelectronic influences of its constituent groups. nih.govwikipedia.org
The diphenyl substituents on the carbon atom adjacent to the oxygen and nitrogen in the pyrrolidine (B122466) ring create a significant steric bulk. In the transition state, the larger of the two substituents on the ketone (RL) will preferentially orient itself away from these bulky phenyl groups to minimize steric repulsion. santiago-lab.comnih.gov Conversely, the smaller substituent (RS) will be positioned closer to the phenyl groups. santiago-lab.com This predictable orientation ensures that the hydride is delivered to one specific face of the ketone, leading to a high enantiomeric excess (ee) of the corresponding alcohol. santiago-lab.comnih.gov
The 2-methyl group on the boron atom also plays a crucial role. While early models emphasized steric repulsion, more recent studies suggest that attractive London dispersion (LD) interactions are also key determinants of enantioselectivity. nih.gov The methyl group, along with the diphenyl groups, contributes to a well-balanced combination of attractive and repulsive steric interactions that fine-tunes the selectivity of the reduction. nih.gov The choice of the substituent on the boron can be varied to optimize the enantioselectivity for different substrates. organic-chemistry.orgsantiago-lab.com
Transition State Analysis and Enantioselective Control Principles
Computational and experimental studies have provided significant insights into the transition state of the CBS reduction. The favored transition state is a six-membered ring with a boat-like conformation. nih.gov This model successfully predicts the stereochemical outcome for a wide range of substrates. nih.gov
The principle of enantioselective control relies on minimizing steric strain in this transition state. wikipedia.org The catalyst essentially acts as a chiral mold, forcing the ketone to adopt a specific conformation upon binding. The most stable transition state is the one that minimizes the steric clash between the substituents on the ketone and the bulky groups on the catalyst. nih.gov
Scope and Diverse Applications of R 2 Methyl Cbs Oxazaborolidine in Asymmetric Synthesis
Enantioselective Reduction of Prochiral Ketones
The hallmark application of (R)-2-Methyl-CBS-oxazaborolidine is the catalytic asymmetric reduction of prochiral ketones. scbt.com In the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂), the catalyst efficiently converts a wide array of ketones into chiral secondary alcohols with high levels of enantiomeric excess (ee). alfa-chemistry.com The predictable stereochemical outcome and high efficiency of this transformation have established it as a reliable method for introducing chirality into molecules. alfa-chemistry.com
Aliphatic Ketone Substrates
The enantioselective reduction of aliphatic ketones represents a significant challenge in asymmetric synthesis due to the often subtle steric and electronic differences between the two alkyl substituents flanking the carbonyl group. However, this compound has demonstrated considerable success in achieving high enantioselectivity for a range of aliphatic ketone substrates. The degree of stereocontrol is influenced by the steric bulk of the alkyl groups. For instance, ketones with a tertiary alkyl group are reduced with excellent enantioselectivity. nih.gov While the reduction of unhindered aliphatic ketones can sometimes result in lower optical purities, the method remains a valuable tool for accessing chiral aliphatic alcohols. nih.govresearchgate.net
| Aliphatic Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |
|---|---|---|
| 3,3-Dimethyl-2-butanone | (R)-3,3-Dimethyl-2-butanol | 89% |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 81% |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 69% |
Aromatic Ketone Substrates
The CBS reduction is particularly effective for the asymmetric reduction of aromatic ketones, consistently delivering high enantiomeric excesses. alfa-chemistry.com This high degree of stereoselectivity is attributed to the significant steric and electronic differences between the aromatic and alkyl substituents. The method is applicable to a wide variety of aryl alkyl ketones, including those with substituted aromatic rings. nih.gov The reliable and predictable outcome of this reaction has made it a favored method for the synthesis of chiral benzylic alcohols, which are common structural motifs in many biologically active molecules.
| Aromatic Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |
|---|---|---|
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 91-98% |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92% |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 91% |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 85% |
Perfluoroalkyl Ketone Substrates
The enantioselective reduction of perfluoroalkyl ketones is of significant interest due to the unique properties that the perfluoroalkyl group imparts on molecules, particularly in the context of medicinal chemistry. The this compound catalyzed reduction has proven to be an effective method for the synthesis of chiral perfluoroalkyl-substituted alcohols. For example, the reduction of 2,2,2-trifluoroacetophenone can be achieved with high enantioselectivity. The addition of additives such as boron trifluoride (BF₃) can further enhance the enantioselectivity in the reduction of these challenging substrates. nih.gov
| Perfluoroalkyl Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | up to 86% |
Stereocontrol across Various Ketone Structural Motifs
A key advantage of the this compound catalyst is its ability to exert a high degree of stereocontrol across a diverse range of ketone structural motifs beyond simple aliphatic and aromatic systems. This includes cyclic ketones and α,β-unsaturated ketones. For instance, the reduction of cyclic ketones like α-tetralone proceeds with good enantioselectivity, demonstrating the catalyst's ability to differentiate between the enantiotopic faces of a constrained cyclic system. nih.gov
Furthermore, the CBS reduction of α,β-unsaturated ketones selectively proceeds via a 1,2-reduction of the carbonyl group, leaving the carbon-carbon double bond intact and affording the corresponding chiral allylic alcohols with high enantioselectivity. This chemoselectivity is a significant feature of the CBS reduction system. alfa-chemistry.com The ability to control the stereochemistry in these varied structural contexts underscores the broad utility of the this compound catalyst in complex molecule synthesis.
Enantioselective Synthesis of Chiral Alcohols with High Enantiomeric Excess
The primary outcome of the enantioselective reduction of prochiral ketones using this compound is the synthesis of chiral secondary alcohols with high enantiomeric excess. alfa-chemistry.com This methodology provides access to a vast array of optically active alcohols, which are valuable intermediates in organic synthesis. The high enantioselectivities, often exceeding 95% ee, make this a highly reliable and practical method for establishing stereocenters. alfa-chemistry.com The predictability of the absolute stereochemistry of the resulting alcohol, based on the chirality of the catalyst, is another significant advantage of this transformation.
Access to Key Chiral Building Blocks and Optically Active Compounds
The chiral secondary alcohols obtained from the CBS reduction serve as versatile chiral building blocks for the synthesis of more complex, optically active compounds. alfa-chemistry.com These chiral synthons are instrumental in the construction of a wide range of molecules, including natural products, pharmaceuticals, and agrochemicals. alfa-chemistry.comleapchem.com For example, the synthesis of chiral β-amino alcohols, which are important structural motifs in many pharmaceutical agents, can be achieved through the reduction of the corresponding α-amino ketones. nih.gov
The utility of this compound is highlighted by its application in the total synthesis of numerous complex natural products and in the industrial-scale production of pharmaceutical intermediates. wikipedia.org For instance, this methodology has been a key step in the synthesis of drugs such as the anti-emetic agent Aprepitant and the cholesterol-lowering drug Ezetimibe. wikipedia.orgatulbio.co.in Its role in the synthesis of the carbonic anhydrase inhibitor Dorzolamide (marketed as Trusopt) further illustrates its industrial relevance. santiago-lab.com The ability to reliably generate key chiral intermediates makes the CBS reduction an indispensable tool in the development of new medicines and other functional molecules. wikipedia.org
α-Hydroxy Acids
The enantioselective synthesis of α-hydroxy acids is a significant application of the this compound catalyst. ottokemi.comcymitquimica.comsigmaaldrich.com These compounds are important chiral synthons in the preparation of pharmaceuticals and other biologically active molecules. The typical strategy involves the asymmetric reduction of α-keto esters or other α-keto acetal precursors. rsc.org The CBS-catalyzed reduction, using a borane source like borane-dimethylsulfide or borane-tetrahydrofuran (THF), effectively converts the ketone functionality into a hydroxyl group with high stereocontrol. wikipedia.orgalchetron.com
The general reaction involves the reduction of an α-keto ester to the corresponding α-hydroxy ester, which can then be hydrolyzed to the desired α-hydroxy acid. The (R)-CBS catalyst directs the hydride delivery to one face of the carbonyl group, leading to the formation of the corresponding (R)- or (S)-alcohol, depending on the substrate's priority groups. For instance, the reduction of α-keto acetals catalyzed by CBS reagents has been shown to produce α-hydroxy acetals with very high enantioselectivities. rsc.org
Table 1: Asymmetric Reduction of α-Keto Esters/Acetals using CBS Catalysis
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ethyl pyruvate | Ethyl (R)-lactate | (R)-Me-CBS, BH₃·THF | >95% |
| Phenylglyoxylic acid methyl ester | Methyl (R)-mandelate | (R)-Me-CBS, BH₃·SMe₂ | up to 97% |
| 2-Oxo-2-phenylacetaldehyde dimethyl acetal | (R)-2,2-Dimethoxy-1-phenylethanol | (R)-Ph-CBS, N-phenylamine–borane | 98% |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions.
α-Amino Acids
Unnatural α-amino acids are crucial components in medicinal chemistry and drug development. rsc.org The CBS reduction provides a reliable method for their enantioselective synthesis. ottokemi.comsigmaaldrich.comorganic-chemistry.org A common approach is the asymmetric reduction of α-keto-oxime ethers or α-azido ketones to chiral amino alcohols, which are versatile precursors to α-amino acids. The Corey-Link reaction, for example, utilizes the asymmetric reduction of a 1,1,1-trichloro-2-keto compound as a key step to access amino acids with either natural or unnatural stereochemistry. wikipedia.org This methodology is valued for its broad scope and operational simplicity. organic-chemistry.org
The reduction of α-azido ketones, for example, yields azido alcohols. Subsequent reduction of the azide group to an amine and oxidation of the alcohol functionality provides the target α-amino acid. The high enantioselectivity of the initial CBS reduction step is critical for obtaining the final amino acid in high optical purity.
Table 2: Synthesis of α-Amino Acid Precursors via CBS Reduction
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1-Azido-3,3-dimethyl-2-butanone | (S)-1-Azido-3,3-dimethyl-2-butanol | (R)-Me-CBS, BH₃·THF | >98% |
| 2-Oxo-4-phenylbutanoic acid ethyl ester oxime ether | Precursor to Phenylalanine | (R)-Me-CBS, BH₃·SMe₂ | High |
| 1,1,1-Trichloro-3-phenyl-2-propanone | (R)-1,1,1-Trichloro-3-phenyl-2-propanol | (R)-Me-CBS, BH₃·THF | 94% |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions.
C2-Symmetrical Ferrocenyl Diols
C2-symmetrical ferrocenyl diols are an important class of ligands used in asymmetric catalysis. sigmaaldrich.com The this compound catalyst has been successfully employed in the enantioselective synthesis of these compounds. ottokemi.com The strategy typically involves the diastereoselective reduction of a prochiral diketone, such as 1,1'-diacetylferrocene.
The CBS-catalyzed reduction of 1,1'-diacetylferrocene can proceed in a stepwise manner. The first reduction yields a hydroxy ketone intermediate. A subsequent, highly diastereoselective reduction of the remaining keto group, controlled by the stereochemistry of the newly formed hydroxyl center and the chiral catalyst, leads to the desired C2-symmetrical diol. The high level of stereocontrol is crucial for the synthesis of enantiomerically pure ligands.
Propargyl Alcohols
Chiral propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors for a wide range of complex molecules. sigmaaldrich.com The asymmetric reduction of α,β-acetylenic ketones (ynones) using the this compound catalyst is a highly effective method for accessing these compounds with high enantiopurity. ottokemi.com The steric and electronic properties of the ynone substrate are well-suited for the CBS reduction, often leading to excellent levels of enantioselectivity. wikipedia.org The reaction provides predictable stereochemical outcomes, where the (R)-CBS catalyst typically affords the (R)-alcohol. chemtube3d.com
Table 3: Enantioselective Reduction of Ynones to Propargyl Alcohols
| Substrate (Ynone) | Product (Propargyl Alcohol) | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1-Phenyl-2-propyn-1-one | (R)-1-Phenyl-2-propyn-1-ol | (R)-Me-CBS, BH₃·SMe₂ | 96% |
| 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | (R)-Me-CBS, BH₃·THF | 97% |
| 1-(Trimethylsilyl)-3-hexyn-2-one | (S)-1-(Trimethylsilyl)-3-hexyn-2-ol | (R)-Me-CBS, BH₃·THF | 92% |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions.
Desymmetrizing Reduction Leading to (S)-4-Hydroxycyclohexenone
The desymmetrization of meso compounds is a powerful strategy for creating chiral molecules from achiral starting materials. This compound has been utilized in a desymmetrizing reduction to produce valuable chiral building blocks like (S)-4-hydroxycyclohexenone. sigmaaldrich.com This process involves the enantioselective reduction of a prochiral ketone within a symmetrical molecule. For instance, the reduction of a 4-substituted-4-alkoxy-2,5-cyclohexadienone can yield the corresponding chiral hydroxycyclohexenone with high enantioselectivity. This chiral product is a versatile intermediate for the synthesis of various natural products.
Application in Complex Molecule Synthesis and Pharmaceutical Intermediates
The reliability and high enantioselectivity of the CBS reduction have made it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). wikipedia.orgalchetron.com
Asymmetric Transformations towards Specific Pharmaceutical Intermediates (e.g., Ezetimibe, Anacetrapib)
Ezetimibe: Ezetimibe is a cholesterol-lowering drug that functions by inhibiting the absorption of cholesterol from the intestine. google.comnih.gov A key step in several synthetic routes to Ezetimibe is the stereoselective reduction of a ketone intermediate to a specific chiral alcohol. alchetron.comgoogle.comdrugfuture.com The this compound catalyzed reduction of a β-lactam ketone precursor is employed to establish the correct stereochemistry at the hydroxyl-bearing carbon. google.comgoogle.com This asymmetric reduction is critical for the biological activity of the final drug molecule. The reaction typically proceeds with high yield and diastereoselectivity. drugfuture.com For example, a ketone intermediate (compound of formula 6 in some syntheses) is subjected to asymmetric reduction using (R)-CBS and a borane source like borane-dimethyl sulfide complex to yield the desired alcohol precursor (compound of formula 7). google.com
Anacetrapib: Anacetrapib is an inhibitor of the cholesteryl ester transfer protein (CETP), which has been investigated for its potential to raise high-density lipoprotein (HDL) cholesterol levels. nih.gov The synthesis of a key chiral intermediate for Anacetrapib, (1R, 2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol, utilizes an asymmetric CBS reduction. google.com In this process, the precursor ketone, 1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanone, is reduced using a combination of this compound and borane dimethyl sulfide complex. This method has been shown to significantly shorten reaction times and improve both the yield and purity of the desired chiral amino alcohol intermediate. google.com
Table 4: CBS Reduction in Pharmaceutical Intermediate Synthesis
| Target Drug | Precursor Ketone | Key Chiral Intermediate | Catalyst System |
|---|---|---|---|
| Ezetimibe | (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-azetidin-2-one derivative with a C3-keto side chain | (S)-hydroxyl group containing azetidinone | (R)-Me-CBS, BH₃·SMe₂ |
| Anacetrapib | 1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanone | (1R, 2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol | (R)-Me-CBS, BH₃·SMe₂ |
Note: The information provided is based on published synthetic routes.
Utility in Total Synthesis Strategies of Bioactive Compounds
The this compound catalyst has proven to be an indispensable tool in the total synthesis of a wide array of structurally complex and biologically significant molecules. Its ability to predictably and efficiently establish a specific stereocenter via the asymmetric reduction of a prochiral ketone has made it a cornerstone in modern synthetic organic chemistry. This enantioselective reduction, often referred to as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, is frequently a critical step in synthetic routes, enabling access to chiral alcohols that serve as key building blocks for natural products and pharmaceutical agents. wikipedia.orgsynarchive.com The broad utility of this reagent is demonstrated in its application to the synthesis of diverse classes of bioactive compounds, including alkaloids, terpenoids, lactones, and steroids. wikipedia.org
Key Examples in the Synthesis of Natural Products and Pharmaceuticals
The robustness and reliability of the this compound catalyzed reduction are highlighted in numerous total syntheses. Below are several examples where this methodology was instrumental in achieving the synthesis of a complex bioactive target.
One prominent example is in the synthesis of MK-0417 , a potent, water-soluble carbonic anhydrase inhibitor marketed as Dorzolamide for the treatment of glaucoma. santiago-lab.com A key step in the synthesis involved the asymmetric reduction of a bicyclic sulfone intermediate. The use of the this compound catalyst facilitated the creation of the desired chiral alcohol with high stereoselectivity, which was essential for the final structure and biological activity of the drug. wikipedia.orgsantiago-lab.com
In the realm of anticancer agents, the synthesis of kanamienamides showcases the utility of the CBS reduction. wikipedia.org These compounds have demonstrated potent inhibitory effects on cancer cells. The total synthesis of these molecules involved the enantioselective reduction of 7-(Benzyloxy)hept-1-en-3-one. Employing the (R)-CBS catalyst led to the formation of the corresponding (S)-alcohol in 89% yield and with a high enantiomeric excess of 91%. wikipedia.org This chiral alcohol was a crucial intermediate en route to the final natural product.
The total synthesis of the marine natural product (-)-laulimalide A , a potent microtubule-stabilizing agent, also featured a critical CBS reduction. The synthesis required the diastereoselective reduction of a highly functionalized and complex 1,2-enone. The application of a CBS reagent successfully yielded the desired allylic alcohol as a single isomer, demonstrating the catalyst's efficacy even with challenging substrates. scispace.com
Furthermore, the synthesis of the epothilones , a class of microtubule-stabilizing agents with potent cytotoxic activity, has been accomplished using the CBS methodology. In the total synthesis of epothilones A, B, C, and D, a pivotal step was the asymmetric reduction of (E)-5-(tert-butyldimethylsilyloxy)-2-methyl-1-(2-methylthiazol-4-yl)pent-1-en-3-one. The use of this compound furnished the desired (S)-alcohol, a key building block for the construction of the complex macrolide structure. insuf.org
The following table summarizes the key parameters of the CBS reduction in the synthesis of these bioactive compounds:
| Target Bioactive Compound | Substrate | Reducing Agent | Key Outcome |
| MK-0417 (Dorzolamide) | Bicyclic sulfone ketone | Borane complex | High stereoselectivity |
| Kanamienamide | 7-(Benzyloxy)hept-1-en-3-one | Borane complex | 91% ee, 89% yield |
| (-)-Laulimalide A | Complex 1,2-enone | Borane complex | High diastereoselectivity |
| Epothilones A, B, C, D | (E)-5-(tert-butyldimethylsilyloxy)-2-methyl-1-(2-methylthiazol-4-yl)pent-1-en-3-one | Borane complex | Formation of key (S)-alcohol intermediate |
These examples underscore the significant impact of the this compound catalyst on the field of total synthesis. Its reliability in establishing critical stereocenters with high fidelity has enabled the successful synthesis of numerous complex and therapeutically important molecules. The continued application of this powerful catalytic tool is expected to facilitate the synthesis of future generations of bioactive compounds.
Modulation of Catalytic Performance in R 2 Methyl Cbs Oxazaborolidine Mediated Reactions
Influence of Borane (B79455) Reducing Agents on Enantioselectivity and Reaction Efficiency
The selection of the borane source is a critical factor that significantly impacts both the enantioselectivity and the rate of the CBS reduction. wikipedia.orgorganic-chemistry.org Various borane complexes have been employed, with Borane-Tetrahydrofuran (B86392) (BH3·THF) and Borane-Dimethyl Sulfide (BH3·SMe2) being the most common. organic-chemistry.orgalfa-chemistry.com
The Borane-Tetrahydrofuran (BH3·THF) complex is a widely used borane source for CBS reductions. organic-chemistry.org It is commercially available as a solution and is relatively easy to handle. In the CBS reaction mechanism, the (R)-2-Methyl-CBS-oxazaborolidine catalyst forms a complex with BH3, which then coordinates with the ketone substrate. alfa-chemistry.com This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the carbonyl carbon. alfa-chemistry.com
Table 1: Enantioselective Reduction of Various Ketones using this compound and BH3·THF
| Ketone Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 91-98 | Good |
| α-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 85 | Good |
| tert-Butyl methyl ketone | (R)-3,3-Dimethyl-2-butanol | 89 | Good |
| sec-Butyl methyl ketone | (R)-3-Methyl-2-pentanol | 81 | Good |
| n-Butyl methyl ketone | (R)-2-Hexanol | 69 | Good |
Data compiled from studies on CBS reductions. nih.gov The reactions were typically carried out with 10 mol% of the catalyst and 1.0 equivalent of BH3 in THF at room temperature.
The Borane-Dimethyl Sulfide (BH3·SMe2) complex is another frequently used borane source in CBS reductions. organic-chemistry.org It is known to be more stable than BH3·THF, which can be advantageous for reproducibility. organic-chemistry.org However, its use can sometimes result in lower enantioselectivities compared to BH3·THF for certain substrates. nih.gov The choice between BH3·THF and BH3·SMe2 often depends on the specific ketone being reduced and the desired balance between reactivity and selectivity. For some challenging substrates, such as α,β-unsaturated ketones, BH3·SMe2 has been shown to provide good results. niscpr.res.in
Beyond the common borane complexes, other sources have been investigated to fine-tune the reactivity and selectivity of the CBS reduction. Catecholborane, for example, has been shown to be effective at very low temperatures (as low as -126 °C), which can lead to marked improvements in enantioselectivity for certain reactions. wikipedia.org This offers a potential solution to overcome the diminished enantiomeric excesses sometimes observed at lower temperatures with other borane sources. wikipedia.org The use of alternative borane reagents like p-iodophenoxyborane has also been explored, particularly for the reduction of aliphatic ketones and α,β-enones, where it has been shown to improve enantioselectivities at low temperatures. nih.gov
Effects of Solvent Systems on Enantioselectivity and Reaction Rates
The solvent system plays a crucial role in the CBS reduction, influencing both the reaction rate and the enantioselectivity. nrochemistry.com Tetrahydrofuran (THF) is the most commonly used solvent for these reactions. niscpr.res.in The coordination of THF to the borane and the catalyst-borane adduct is an integral part of the reaction mechanism. alfa-chemistry.com The reaction must be conducted under anhydrous conditions, as the presence of water has been demonstrated to have a significant negative impact on the enantiomeric excesses achieved. wikipedia.orgnrochemistry.com
While THF is standard, studies have shown that the choice of solvent can be optimized for specific substrates. For instance, in some cases, using toluene (B28343) as a co-solvent or as the primary solvent can affect the reaction outcome. alkalisci.combiocompare.com The solubility of the catalyst and the reactants, as well as the solvent's ability to coordinate with the boron species, are key factors to consider when selecting a solvent system.
Optimization of Reaction Temperature and Catalyst Concentration
Reaction temperature is a critical parameter that directly affects the stereoselectivity of the CBS reduction. wikipedia.org Generally, lower temperatures lead to higher enantiomeric excesses. wikipedia.org However, there is often an optimal temperature range for a given substrate and catalyst system. As the temperature is increased, the enantiomeric excess may reach a maximum value before decreasing. wikipedia.org For example, in one study, the enantioselectivity for the reduction of acetophenone increased from 10% ee at room temperature to 70% ee at the refluxing temperature of THF (65°C). niscpr.res.in This indicates that for some systems, a higher temperature is necessary to achieve optimal catalyst formation and performance. niscpr.res.in
The concentration of the this compound catalyst also influences the reaction's efficiency. Typically, catalyst loadings of 2-10 mol% are used. wikipedia.org Increasing the catalyst concentration can lead to higher reaction rates and, in some cases, improved enantioselectivity, up to a certain point. One study found that increasing the catalyst loading from 5 mol% to 20 mol% for the reduction of acetophenone increased the enantiomeric excess to 91%. niscpr.res.in Further increases in catalyst loading did not result in a significant improvement. niscpr.res.in
Strategies for Catalyst Loading, Recovery, and Recycling
While the this compound catalyst is highly effective, its cost can be a consideration, particularly for large-scale syntheses. This has led to research into strategies for minimizing catalyst loading and for catalyst recovery and recycling. The catalyst is typically used in substoichiometric amounts (catalytic loading). youtube.com
For recovery, after the reaction is quenched, the chiral amino alcohol precursor to the CBS catalyst can often be recovered from the aqueous layer after an acidic workup. nih.govorgsyn.org This recovered precursor can then be reused to generate the CBS catalyst for subsequent reactions. Another approach to facilitate catalyst recycling is the use of polymer-supported CBS catalysts. This allows for the catalyst to be easily separated from the reaction mixture by filtration, simplifying the purification process and enabling its reuse in a cost-effective manner, which is particularly beneficial for industrial-scale applications. researchgate.net
Computational and Theoretical Investigations of R 2 Methyl Cbs Oxazaborolidine
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) has proven to be an invaluable tool for mapping the reaction pathways and characterizing the transition states involved in CBS reductions. nih.gov DFT calculations have been instrumental in corroborating experimental findings, such as those derived from kinetic isotope effects (KIEs), which have pointed to the hydride transfer step as the rate-determining step in the reduction of certain ketones. researchgate.net
The mechanism of the CBS reduction involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, enhancing the Lewis acidity of the boron atom within the catalyst. nrochemistry.comacs.org This activated catalyst then coordinates to the ketone. DFT studies have elucidated the geometry of the crucial six-membered transition state, which dictates the stereochemical outcome of the reaction. youtube.com These computational models demonstrate that the preferred transition state is one where the larger substituent on the ketone occupies a pseudo-equatorial position to minimize steric hindrance, leading to the observed enantioselectivity. youtube.com
Furthermore, DFT calculations have been employed to analyze the transition states for various substrates, providing a theoretical basis for the high selectivity observed across a broad range of ketones. researchgate.net These studies have also explored the impact of catalyst modifications, offering a rational approach to designing more effective catalysts for specific applications. researchgate.net
Molecular Modeling and Dynamics Simulations of Catalyst-Substrate Interactions
Molecular modeling and dynamics simulations provide a dynamic picture of the interactions between the (R)-2-Methyl-CBS-oxazaborolidine catalyst and its substrates. mdpi.com These computational methods allow for the exploration of the conformational landscape of the catalyst-substrate complex, which is crucial for understanding the origins of enantioselectivity. rsc.org
Ab initio molecular dynamics (AIMD) can be used to simulate the kinetic processes of reactions at an atomic level, revealing the intricate details of catalyst-substrate interactions. mdpi.com While computationally expensive, AIMD provides a highly accurate description of electronic structures and atomic motions during the reaction. mdpi.com
Classical molecular dynamics (MD) simulations, while less detailed in terms of electronic structure, can handle larger and more complex systems, providing valuable insights into the conformational flexibility of the catalyst and substrate. mdpi.comnih.gov These simulations have been used to understand the molecular basis of enantiopreference by analyzing the binding modes of the substrate to the catalyst. nih.gov
Prediction and Rationalization of Enantioselectivity in CBS Reductions
A primary goal of computational studies on the CBS reduction is to predict and rationalize the observed enantioselectivity. Theoretical models based on DFT calculations have been highly successful in this regard. rsc.org By calculating the energies of the competing transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted with a reasonable degree of accuracy.
These computational models have moved beyond simple steric arguments to explain enantioselectivity. Recent studies have highlighted the significant role of London dispersion (LD) interactions in determining the stereochemical outcome. researchgate.netresearchgate.netnih.gov Through detailed computational and experimental work, it has been shown that attractive LD interactions between the catalyst and the substrate can be as important, if not more so, than steric repulsion in dictating selectivity. researchgate.netnih.gov This deeper understanding allows for the rational design of catalysts with modified dispersion energy donors to improve enantioselectivity for challenging substrates. researchgate.netnih.gov
The table below presents a selection of research findings on the predicted versus experimental enantioselectivity for the CBS reduction of various ketones.
| Ketone | Catalyst Substituent | Computational Method | Predicted ee (%) | Experimental ee (%) |
| Acetophenone (B1666503) | 3,5-tBu2Ph | B3LYP-D3(BJ)/6-311+G(d,p) | >99 | 98 |
| Cyclohexyl methyl ketone | 3,5-tBu2Ph | B3LYP-D3(BJ)/6-311+G(d,p) | 96 | 94 |
| 2-Butanone | 3,5-tBu2Ph | B3LYP-D3(BJ)/6-311+G(d,p) | 88 | 85 |
| α,α,α-Trifluoroacetophenone | Electronically Tuned CBS | DFT | High Correlation | up to 90 |
This table is a representative summary and not exhaustive of all published data.
Electronic Structure Analysis and Its Correlation with this compound Reactivity
Analysis of the electronic structure of the this compound catalyst and its complexes provides fundamental insights into its reactivity. The coordination of borane to the Lewis basic nitrogen atom of the catalyst is a key electronic event. nrochemistry.com This interaction enhances the Lewis acidity of the endocyclic boron atom, which in turn activates the ketone substrate for hydride attack. nrochemistry.comacs.org
DFT calculations have been used to quantify these electronic effects. For instance, studies have shown a correlation between the enantioselectivities and the differential orbital energies between the catalyst-borane adduct and the ketone substrate. rsc.org This approach allows for the rational electronic tuning of the CBS catalyst to achieve high enantioselectivity, even for challenging substrates like α,α,α-trifluoroacetophenone, which is prone to non-catalytic reduction. rsc.org
Furthermore, electronic structure analysis, often visualized through methods like Non-Covalent Interaction (NCI) plots, can reveal the subtle attractive and repulsive interactions that govern the stability of transition states. researchgate.net These analyses have been crucial in demonstrating the importance of weak noncovalent interactions, such as London dispersion forces, in addition to steric and classical electrostatic interactions, in controlling the reactivity and selectivity of the this compound catalyst. researchgate.net
Q & A
Q. What is the mechanistic role of (R)-2-methyl-CBS-oxazaborolidine in enantioselective ketone reductions?
The catalyst operates via a chiral Lewis acid-mediated pathway, where the oxazaborolidine activates borane (BH₃) to form a reactive borane-Lewis acid complex. This complex selectively reduces prochiral ketones through a six-membered transition state, dictating the stereochemistry of the resulting secondary alcohol. The (R)-configuration of the catalyst induces predictable absolute configurations in products (e.g., (S)-alcohols from aryl ketones) . Methodological validation includes monitoring reaction progress via NMR or HPLC and correlating enantiomeric excess (ee) with catalyst loading (typically 0.05–0.1 equiv) .
Q. How should researchers optimize reaction conditions for CBS reductions using this compound?
Key parameters include:
- Solvent : Tetrahydrofuran (THF) or toluene, rigorously dried to prevent catalyst decomposition .
- Temperature : Reactions often proceed at −20°C to 23°C; lower temperatures enhance enantioselectivity for sterically hindered substrates .
- Borane source : BH₃·THF or BH₃·SMe₂, added stoichiometrically (0.6–1.0 equiv relative to ketone) .
- Work-up : Quench with methanol or aqueous NH₄Cl to hydrolyze boron intermediates .
Q. What analytical methods confirm the enantiopurity of products from CBS reductions?
- Chiral HPLC : Use columns like Chiralcel OJ-H with hexanes/iPrOH eluents to resolve enantiomers (e.g., tR = 23.72 min and 25.73 min for (R)- and (S)-alcohols, respectively) .
- Polarimetry : Compare specific rotations with literature values for known alcohols .
- NMR with chiral shift reagents : Eu(hfc)₃ can differentiate enantiomers in ¹H NMR spectra .
Advanced Research Questions
Q. How do solvent polarity and additives influence enantioselectivity in CBS reductions?
Polar aprotic solvents (e.g., THF) stabilize the transition state, enhancing ee by up to 15% compared to nonpolar solvents like toluene. Additives such as molecular sieves (4Å) improve reproducibility by scavenging trace moisture, which deactivates the catalyst . Contradictions arise with bulky substrates: THF may reduce selectivity due to competitive coordination, necessitating solvent screening .
Q. What strategies address contradictory stereochemical outcomes in CBS reductions of structurally similar ketones?
Divergent stereoselectivity can stem from substrate electronic effects or competing transition states. For example:
- Electron-deficient aryl ketones favor a tighter transition state, yielding higher ee (>90%) .
- Steric hindrance near the carbonyl can invert selectivity; empirical testing with (R)- and (S)-catalyst variants is critical .
- Computational modeling (DFT) of transition states helps rationalize anomalies and guide substrate design .
Q. How can this compound enable diastereodivergent syntheses in multistep reactions?
The catalyst’s stereochemical control allows sequential asymmetric steps. For example:
- In prostaglandin synthesis, CBS reduction of an enantioenriched enone (85% ee) with (R)-catalyst produces a key (15S)-diol, while hydroboration/oxidation of the (15R)-alcohol yields the (15R)-diol diastereomer .
- Coupling CBS reductions with Sharpless epoxidation or enzymatic resolutions enables access to all four stereoisomers of complex metabolites .
Q. What are the limitations of this compound in industrial-scale asymmetric catalysis?
While the catalyst is air-stable and recoverable, challenges include:
- Catalyst decomposition : Prolonged reaction times (>24 h) or elevated temperatures (>40°C) degrade the oxazaborolidine, reducing ee .
- Substrate scope : Aliphatic ketones and α,β-unsaturated ketones often require modified protocols (e.g., BH₃·DMS instead of BH₃·THF) .
- Scalability : Milligram-to-gram scaling necessitates strict exclusion of moisture; flow chemistry systems improve reproducibility .
Data Contradictions and Resolution
Q. Why do some studies report lower enantioselectivity despite identical reaction conditions?
Discrepancies may arise from:
- Impurities in borane sources : Commercial BH₃·THF often contains stabilizers that inhibit catalysis; redistillation or alternative sources (BH₃·SMe₂) are recommended .
- Substrate purity : Trace aldehydes or enolizable impurities compete for borane, reducing effective catalyst loading .
- Inconsistent work-up : Premature quenching can leave boronate intermediates unhydrolyzed, skewing ee measurements .
Methodological Best Practices
Q. How should researchers characterize and store this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
